Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate
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Overview
Description
Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is an organic compound with the molecular formula C12H13BrF3NO3. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl-substituted phenylcarbamate .
Scientific Research Applications
Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biological interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-4-(trifluoromethoxy)phenylcarbamate
- Tert-butyl 3-bromo-5-(trifluoromethyl)phenylcarbamate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity compared to similar compounds, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H13BrF3NO3 |
---|---|
Molecular Weight |
356.14 g/mol |
IUPAC Name |
tert-butyl N-[4-bromo-3-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-7-4-5-8(13)9(6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
IHDZRWWBPBLOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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